

Animal Models for Delphinidin 3-Galactoside Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Delphinidin 3-galactoside*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing animal models in the research of **Delphinidin 3-galactoside** and its common form, Delphinidin-3-glucoside (D3G). These guidelines are intended to assist in the investigation of the therapeutic potential of this anthocyanin across various disease areas, including cardiovascular disease, cancer, and diabetes.

Cardiovascular Disease Models Thrombosis Models in Mice

Delphinidin-3-glucoside has been shown to inhibit platelet activation and thrombus formation. [1][2] The ferric chloride ($FeCl_3$)-induced thrombosis model in mice is a widely used and effective method to evaluate the antithrombotic effects of D3G *in vivo*.[1][3][4]

| Animal Model | Treatment Group | Dosage | Key Findings | Reference |
|---|-----------------|---|----------------------------|-----------|
| C57BL/6 Mice (Mesenteric Arteriole Injury) | Control | Buffer | Time to occlusion: ~10 min | [1] |
| D3G | 0.5 μ M | Reduced platelet deposition | [1] | |
| D3G | 5 μ M | Significantly delayed vessel occlusion ($P<0.01$) | [1] | |
| D3G | 50 μ M | Significantly delayed vessel occlusion ($P<0.01$) | [1] | |
| C57BL/6 Mice (Carotid Artery Injury) | Control | Buffer | - | [1] |
| D3G | 50 μ M | Significantly delayed vessel occlusion time ($P<0.05$) | [1] | |

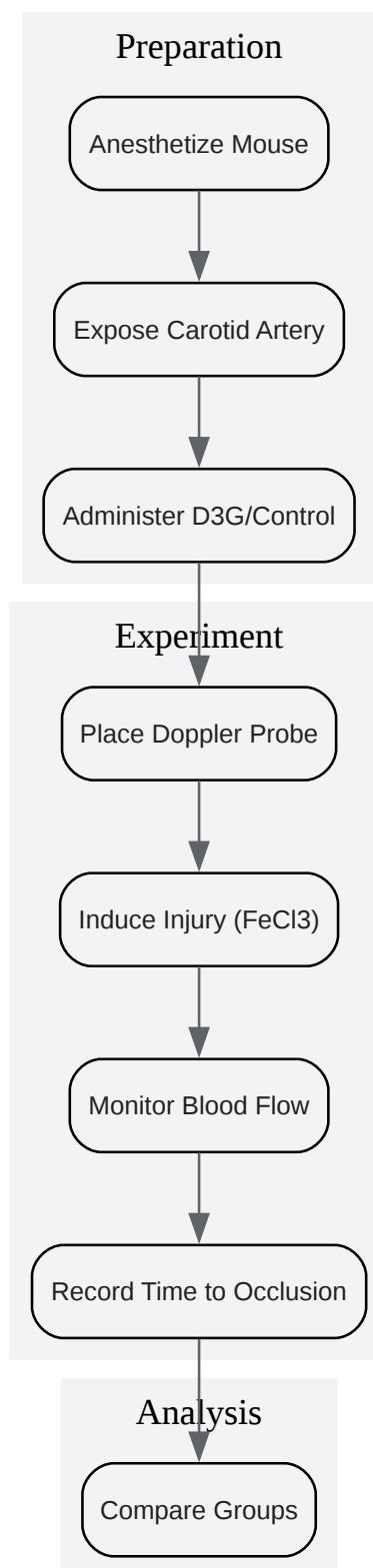
Materials:

- C57BL/6 mice (6-8 weeks old)
- Delphinidin-3-glucoside (D3G)
- Control buffer (e.g., PBS)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Ferric chloride (FeCl_3) solution (10% w/v)

- Whatman filter paper strips (1x2 mm)
- Doppler flow probe
- Surgical instruments (forceps, scissors, etc.)
- Heating pad

Procedure:

- **Animal Preparation:** Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Place the mouse in a supine position on a heating pad to maintain body temperature.[3][5]
- **Surgical Exposure:** Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues.[3][5]
- **D3G Administration:** Inject 50 μ M D3G or control buffer via the tail vein 40 minutes prior to inducing injury.[1]
- **Flow Probe Placement:** Place a miniature Doppler flow probe around the exposed carotid artery to measure baseline blood flow.[1][3]
- **Thrombosis Induction:** Saturate a strip of filter paper with 10% $FeCl_3$ solution and apply it to the surface of the carotid artery for 3 minutes.[1][3]
- **Monitoring:** After removing the filter paper, continuously monitor the blood flow using the Doppler probe until complete vessel occlusion (blood flow ceases) is observed.[1][3]
- **Data Analysis:** Record the time to occlusion for each mouse. Compare the time to occlusion between the D3G-treated and control groups.



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Workflow for $FeCl_3$ -Induced Thrombosis Experiment.

Atherosclerosis Model in Rabbits

Delphinidin-3-glucoside has demonstrated anti-atherosclerotic properties by improving lipid metabolism and reducing oxidative stress and inflammation in a high-fat diet-induced rabbit model.[\[6\]](#)[\[7\]](#)[\[8\]](#)

| Animal Model | Treatment Group | Dosage | Key Findings | Reference |
|---|------------------------------|--------|--|---------------------|
| New Zealand White Rabbits (High-Fat Diet) | Atherosclerosis (AS) Control | Saline | Serum TG: 4.33 ± 0.27 mmol/L | [6] |
| Low-dose D3G (LDP) | 10 mg/kg/d | - | | [6] |
| High-dose D3G (HDP) | 20 mg/kg/d | | Serum TG: 2.36 ± 0.66 mmol/L (p < 0.05 vs. AS) | [6] |
| Simvastatin (Sim) | 4 mg/kg/d | - | | [6] |
| High-dose D3G (HDP) | 20 mg/kg/d | | Decreased serum TC, LDL-C (p < 0.05 vs. AS) | [6] |
| High-dose D3G (HDP) | 20 mg/kg/d | | Down-regulated aortic mRNA levels of IL-6, VCAM-1, NF-κB | [6] |
| High-dose D3G (HDP) | 20 mg/kg/d | | Up-regulated aortic mRNA levels of GSH-PX, SOD1 | [6] |

Materials:

- Male New Zealand white rabbits
- High-fat diet (e.g., 1% cholesterol, 10% lard)
- Standard rabbit chow
- Delphinidin-3-glucoside (D3G)
- Simvastatin (positive control)
- Physiological saline
- Oral gavage tubes

Procedure:

- Acclimatization: Acclimate rabbits for at least one week with free access to standard chow and water.
- Model Induction: Feed the rabbits a high-fat diet for 12 weeks to induce atherosclerosis.[\[6\]](#)[\[9\]](#) A control group should be fed a standard diet.
- Grouping and Treatment: Randomly divide the high-fat diet-fed rabbits into the following groups:
 - Atherosclerosis (AS) model group: Oral gavage with physiological saline.
 - Low-dose D3G (LDP) group: Oral gavage with 10 mg/kg/day D3G.[\[6\]](#)
 - High-dose D3G (HDP) group: Oral gavage with 20 mg/kg/day D3G.[\[6\]](#)
 - Simvastatin (Sim) group: Oral gavage with 4 mg/kg/day simvastatin.[\[6\]](#)
- Treatment Duration: Continue the respective treatments for the entire 12-week duration of the high-fat diet.
- Sample Collection: At the end of the 12 weeks, collect blood samples to measure lipid profiles (TG, TC, LDL-C, HDL-C). Euthanize the animals and collect the aorta and liver for

histopathological and molecular analysis.

- Analysis:
 - Histopathology: Perform H&E staining on aortic sections to assess plaque formation.
 - Biochemical Analysis: Use ELISA kits to measure serum levels of inflammatory markers (e.g., IL-6, VCAM-1).
 - Gene Expression: Use real-time RT-PCR to analyze the mRNA levels of relevant genes (e.g., NF-κB, SOD1) in aortic tissue.[\[6\]](#)

Cancer Research Models

Breast Cancer Xenograft Model in Mice

Delphinidin-3-glucoside has been shown to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway.[\[9\]](#)[\[10\]](#)[\[11\]](#) The xenograft model using human breast cancer cells implanted in immunodeficient mice is a standard method to evaluate the *in vivo* anti-tumor effects of D3G.

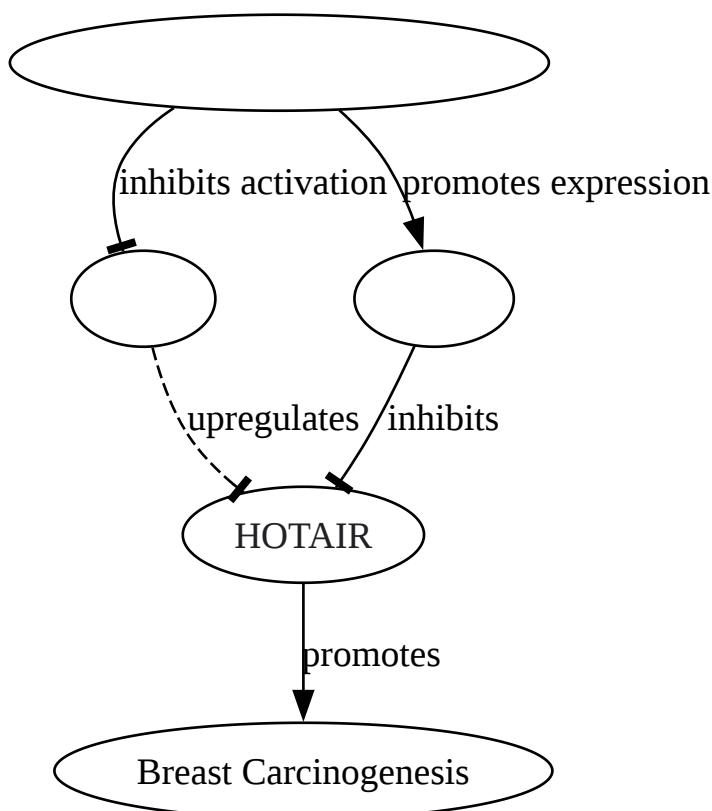
Materials:

- Athymic nude mice (e.g., BALB/c nude)
- Human breast cancer cells (e.g., MDA-MB-231)
- Delphinidin-3-glucoside (D3G)
- Vehicle control
- Matrigel (optional)
- Calipers for tumor measurement

Procedure:

- Cell Culture: Culture MDA-MB-231 cells under standard conditions.

- Cell Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5×10^6 cells in PBS, optionally mixed with Matrigel) into the mammary fat pad of each mouse.[[11](#)] [[12](#)]
- Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups.
- Treatment: Administer D3G (e.g., via oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group. The dosage and frequency will need to be optimized based on preliminary studies.
- Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
- Analysis:
 - Tumor Weight: Weigh the excised tumors.
 - Immunohistochemistry (IHC): Analyze the expression of relevant proteins (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-Akt) in tumor sections.
 - Western Blot: Analyze protein expression levels of signaling pathway components (e.g., Akt, p-Akt, NF-κB) in tumor lysates.[[13](#)]

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Workflow for Flow Cytometry Analysis of Platelet Activation.

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